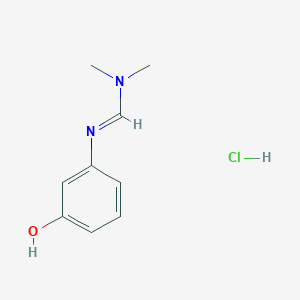

m-Dimethylaminomethyleneiminophenol hydrochloride

Description

m-Dimethylaminomethyleneiminophenol hydrochloride is a phenolic hydrochloride derivative characterized by a meta-substituted aromatic ring bearing a dimethylamino group and an iminomethylene moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 2-amino-5-methylphenol hydrochloride () and diphenylamine hydrochloride ()—suggest shared synthetic pathways, physicochemical properties, and applications in pharmaceuticals or organic synthesis. The compound’s structure likely contributes to its reactivity as an intermediate in coupling reactions or as a ligand in coordination chemistry.

Properties

IUPAC Name |

N'-(3-hydroxyphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11(2)7-10-8-4-3-5-9(12)6-8;/h3-7,12H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPGWMKWUGFHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=CC=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2656-08-8, 1086268-25-8 | |

| Record name | Methanimidamide, N′-(3-hydroxyphenyl)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2656-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(3-Hydroxyphenyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dimethylaminomethyleneiminophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086268258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3-hydroxyphenyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIMETHYLAMINOMETHYLENEIMINOPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93UOG6A864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of m-Dimethylaminomethyleneiminophenol hydrochloride typically involves the reaction of dimethylamine with methyleneiminophenol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

m-Dimethylaminomethyleneiminophenol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

m-Dimethylaminomethyleneiminophenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of m-Dimethylaminomethyleneiminophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares m-dimethylaminomethyleneiminophenol hydrochloride with structurally and functionally related hydrochlorides, emphasizing synthesis, physicochemical properties, analytical methods, and applications.

Structural Comparison

Key Observations :

- The target compound’s meta-substitution distinguishes it from ortho/para-substituted analogs like 2-amino-5-methylphenol HCl.

- Unlike diphenylamine HCl (a secondary amine), the dimethylamino group in the target compound introduces steric hindrance and altered basicity.

Implications for Target Compound :

- Likely synthesized via acid-catalyzed condensation or hydrolysis, similar to 2-amino-5-methylphenol HCl, with HCl used for salt formation .

- Precipitation in ethyl acetate/petroleum ether () suggests low solubility in nonpolar solvents, a trait shared with other hydrochlorides.

Physicochemical Properties

| Property | m-Dimethylaminomethyleneiminophenol HCl | 2-Amino-5-methylphenol HCl | Tetracycline HCl |

|---|---|---|---|

| Solubility | Likely soluble in water, polar solvents | Soluble in acidic aqueous media | Soluble in water, methanol |

| Stability | Stable under acidic conditions | Stable at pH < 7 | Light-sensitive; hygroscopic |

| Melting Point | Estimated 150–200°C | Not reported | 214–218°C (decomposes) |

Key Insights :

- Hydrochlorides generally exhibit high water solubility due to ionic character .

- Stability in acidic conditions aligns with and , where HCl is used for salt formation and hydrolysis.

Analytical Characterization

Recommendations for Target Compound :

- RP-HPLC () or spectrophotometry () could be employed for purity assessment.

- Mass spectrometry (e.g., ’s use of m/z 205.9369) may aid structural confirmation.

Inferred Risks for Target Compound :

- Likely irritant due to phenolic and amine groups; requires gloves and eye protection.

- Potential cumulative toxicity, as seen in tetracycline HCl ().

Biological Activity

m-Dimethylaminomethyleneiminophenol hydrochloride (often referred to as DMAMIP hydrochloride) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMAMIP hydrochloride, focusing on its antimicrobial, antitumor, and cytotoxic properties. The findings are supported by data tables and relevant case studies to provide a comprehensive overview.

DMAMIP hydrochloride is a derivative of aminophenol, characterized by the presence of dimethylamino and imino functional groups. Its chemical structure contributes to its biological activity, particularly in interactions with cellular targets.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 188.67 g/mol |

| CAS Number | 123-30-8 |

Antimicrobial Activity

DMAMIP hydrochloride exhibits significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Antitumor Activity

Recent research indicates that DMAMIP hydrochloride has potential antitumor effects, particularly in various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting tumor growth.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of DMAMIP hydrochloride on cervical cancer cells (HeLa). The results demonstrated a dose-dependent decrease in cell viability:

- IC50 Value : 25 µM at 24 hours.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation, evidenced by increased levels of cleaved caspase-3 and loss of mitochondrial membrane potential.

Cytotoxic Effects

The compound's cytotoxicity extends beyond cancer cells, affecting normal cells as well. This dual action necessitates careful consideration in therapeutic applications.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) at 24 hours |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HDF (Human Dermal Fibroblasts) | 50 |

The biological activity of DMAMIP hydrochloride is largely attributed to its ability to interact with cellular components:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.

- Histone Deacetylase Inhibition : Alters gene expression related to cell cycle regulation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.